molecular formula C11H19NO5 B2447117 rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis CAS No. 2408937-09-5

rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis

Cat. No.: B2447117
CAS No.: 2408937-09-5
M. Wt: 245.275
InChI Key: BDWDSXLAWZYDEZ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis is a complex organic compound with a molecular weight of 245.28 g/mol . This compound is characterized by its unique dioxino-oxazine structure, which makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate involves multiple steps. One common synthetic route includes the reaction of specific precursors under controlled conditions to form the desired dioxino-oxazine ring structure . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The exact details of the synthetic routes and reaction conditions are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis can undergo various chemical reactions, including:

Scientific Research Applications

rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

rac-tert-butyl(4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate,cis can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their stereochemistry and specific functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(13)12-4-5-15-9-8(12)14-6-7-16-9/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWDSXLAWZYDEZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.